molecular formula C10H18BN3O2 B3005167 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole CAS No. 1627933-42-9

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole

Cat. No.: B3005167
CAS No.: 1627933-42-9
M. Wt: 223.08
InChI Key: CJXUJFWHQHUFPQ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H18BN3O2 and its molecular weight is 223.08. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Fungicide, Phytotoxic, and Cytotoxic Activities : A study by Costa et al. (2017) explored the synthesis of 1,2,3-triazoles using glycerol and evaluated their fungicide, phytotoxic, and cytotoxic activities. This research is significant for understanding the biological impact and potential applications of triazole derivatives in agriculture and medicine.

Chemical Properties and Synthesis

  • Tetrel Bonding Interactions : Ahmed et al. (2020) conducted a study on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, emphasizing the importance of π-hole tetrel bonding interactions and their influence on molecular properties (Ahmed et al., 2020).
  • Efficient Synthesis for Diverse Applications : Peng and Zhu (2003) reported on the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, demonstrating their potential for creating novel bicyclic gem-difluorinated triazole compounds (Peng & Zhu, 2003).

Applications in Medicinal Chemistry

  • Anticonvulsant Activity : The study by Rajasekaran et al. (2006) focused on synthesizing novel 1,2,3-triazoles and evaluating their antibacterial, antifungal, and anticonvulsant activities, which is crucial for developing new therapeutic agents (Rajasekaran et al., 2006).
  • Synthesis of Anti-Nociceptive and Anti-Inflammatory Agents : Another study by Rajasekaran and Rajagopal (2009) synthesized novel triazole derivatives for potential use as anti-nociceptive and anti-inflammatory agents, providing insights into the medicinal applications of these compounds (Rajasekaran & Rajagopal, 2009).

Crystal Structure and DFT Studies

  • Crystal Structure Analysis : Ye et al. (2021) performed a detailed study on the crystal structure and DFT calculations of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, an intermediate of 1H-indazole derivatives. This research provides valuable information on the structural aspects of similar compounds (Ye et al., 2021).

Properties

IUPAC Name

1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BN3O2/c1-7-8(14(6)13-12-7)11-15-9(2,3)10(4,5)16-11/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXUJFWHQHUFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=NN2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627933-42-9
Record name 1,4-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole
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